Scientific databases like PubChem and commercial supplier websites can be helpful resources for finding additional information on 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. These resources may provide details on its physical and chemical properties, potential suppliers, and even some citations to scientific publications that mention the compound.
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by a thieno-pyrrole structure, which consists of a five-membered pyrrole ring fused to a thiophene ring. Its molecular formula is , and it has a molar mass of approximately 181.21 g/mol . The compound is notable for its potential applications in organic electronics and medicinal chemistry due to its unique electronic properties and biological activities.
Research indicates that 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and anti-cancer properties. The compound's unique structure may contribute to its interaction with biological targets, although specific mechanisms of action require further investigation.
Several methods have been developed for synthesizing 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid:
This compound has promising applications in various fields:
Interaction studies of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with various biological targets are crucial for understanding its pharmacological profile. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways and cancer progression. Further research is needed to elucidate these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Hydroxy-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Hydroxyl group substitution at the 4-position | Enhanced solubility and potential hydrogen bonding |
| 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Methyl group at the 2-position | Potential variation in electronic properties |
| Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Ester derivative | Improved stability and altered reactivity |
These compounds demonstrate variations in functionality and reactivity due to different substituents on the thieno-pyrrole core. The unique combination of a methyl group at the 4-position and a carboxylic acid functional group distinguishes 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid from its analogs, potentially enhancing its biological activity and utility in organic synthesis.
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid possesses the molecular formula C8H7NO2S, representing a compact heterocyclic structure containing eight carbon atoms, seven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [1] [2] [3]. The compound exhibits a molecular weight of 181.21 grams per mole, as consistently reported across multiple chemical databases and commercial suppliers [1] [2] [4]. This molecular weight reflects the presence of the characteristic thieno[3,2-b]pyrrole core structure with its methyl and carboxylic acid substituents [5] [2].
The exact mass of the compound has been calculated as 181.01919 daltons, with an identical monoisotopic mass value [3]. These precise mass measurements are critical for analytical identification and structural confirmation using mass spectrometry techniques [3]. The molecular formula indicates the presence of two oxygen atoms exclusively associated with the carboxylic acid functional group, while the single nitrogen and sulfur atoms are integral components of the fused heterocyclic ring system [1] [2] [3].
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C8H7NO2S | Multiple databases confirmed [1] [2] [3] |
| Molecular Weight | 181.21 g/mol | PubChem, Sigma-Aldrich [1] [2] |
| Exact Mass | 181.01919 Da | PubChemLite calculation [3] |
| Monoisotopic Mass | 181.01919 Da | PubChemLite calculation [3] |
The structural architecture of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid centers on a fused bicyclic heterocycle comprising a thiophene ring fused to a pyrrole ring in the [3,2-b] configuration [2] [3] [6]. This fusion pattern creates a planar aromatic system where the sulfur atom of the thiophene ring and the nitrogen atom of the pyrrole ring are positioned to minimize electronic repulsion while maximizing conjugation [6] [7].
The thieno[3,2-b]pyrrole core represents a privileged scaffold in heterocyclic chemistry, characterized by its unique electronic properties arising from the combination of sulfur and nitrogen heteroatoms within the fused ring system [8] [7]. The [3,2-b] designation specifically indicates that the thiophene ring is fused to positions 3 and 2 of the pyrrole ring, creating a linear arrangement of the bicyclic structure [9] [10].
The compound contains two distinct substituent groups attached to the core heterocycle: a methyl group (-CH3) at position 4 of the pyrrole ring and a carboxylic acid group (-COOH) at position 5 [2] [3]. The positioning of these substituents follows the systematic numbering convention for fused heterocyclic systems, where the heteroatoms receive priority in the numbering sequence [9] [10].
| Structural Feature | Description | Analysis Method |
|---|---|---|
| Ring System Type | Fused bicyclic heterocycle | Structural elucidation [2] [3] |
| Heteroatoms | Nitrogen (N) and Sulfur (S) | Molecular formula analysis [1] [2] |
| Substituent Groups | Methyl (-CH3) and Carboxylic acid (-COOH) | Chemical nomenclature [2] [3] |
| Ring Fusion Pattern | Thiophene fused to pyrrole at positions [3,2-b] | Systematic nomenclature analysis [9] [10] |
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid [3] [11]. This nomenclature follows established conventions for fused heterocyclic systems where the base heterocycle (pyrrole) serves as the parent structure, and the attached heterocycle (thiophene) is designated as a fused component using the "thieno" prefix [9] [10].
The systematic naming process begins with identification of the parent heterocyclic system, which in this case is the pyrrole ring containing the nitrogen heteroatom [9] [10]. The thiophene ring is then designated using the contracted prefix "thieno," derived from thiophene with the terminal "e" changed to "o" according to standard nomenclature rules [9] [12]. The fusion positions [3,2-b] indicate the specific atoms where the two rings are joined, with the numbers referring to the positions on the thiophene ring that are common to the pyrrole ring [9] [10].
Alternative nomenclature systems consistently employ variations of the same systematic approach, with some databases utilizing the shortened form "4-methylthieno[3,2-b]pyrrole-5-carboxylic acid" [3]. Commercial suppliers and chemical databases maintain remarkable consistency in their naming conventions, with no significant variations identified across multiple authoritative sources [5] [2] [4] [13].
The "4H" designation in the complete IUPAC name indicates that the hydrogen atom is specifically located at position 4 of the heterocyclic system, though this is often omitted in simplified nomenclature when the substitution pattern makes the hydrogen position unambiguous [11] [3].
| Identifier Type | Value | Database/Source |
|---|---|---|
| IUPAC Name | 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | PubChemLite, multiple databases [3] [11] |
| Systematic Name | 4-methylthieno[3,2-b]pyrrole-5-carboxylic acid | Chemical databases consensus [3] |
| Common Name | 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Commercial suppliers [5] [2] [13] |
The Chemical Abstracts Service (CAS) Registry Number for 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is 841222-62-6, which serves as the primary unique identifier for this compound across global chemical databases and regulatory systems [5] [2] [4] [13]. This CAS number has been consistently verified across multiple commercial suppliers and chemical databases, confirming its authenticity and widespread acceptance [5] [2] [4].
The International Chemical Identifier (InChI) for this compound is InChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11) [3] [2]. This machine-readable identifier provides a standardized method for representing the molecular structure and connectivity, enabling precise chemical identification across different software systems and databases [3]. The InChI Key, a compressed hash of the full InChI, is TZHAUWSWUZWKLK-UHFFFAOYSA-N [3] [2].
The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is CN1C2=C(C=C1C(=O)O)SC=C2 [3] [2]. This linear notation efficiently encodes the molecular structure, showing the methyl group attached to nitrogen (CN1), the fused ring system (C2=C...SC=C2), and the carboxylic acid group (C(=O)O) [3] [2].
Additional chemical identifiers include the MDL number MFCD04208030, which is utilized by major chemical suppliers for inventory and cataloging purposes [5] [2]. The PubChem Compound Identifier (CID) 3228395 provides direct access to comprehensive chemical information within the PubChem database system [3].
| Identifier Type | Value | Database/Source |
|---|---|---|
| CAS Registry Number | 841222-62-6 | Multiple suppliers confirmed [5] [2] [4] |
| MDL Number | MFCD04208030 | Sigma-Aldrich, BLD Pharm [5] [2] |
| PubChem CID | 3228395 | PubChemLite database [3] |
| InChI Key | TZHAUWSWUZWKLK-UHFFFAOYSA-N | PubChemLite calculation [3] |
| SMILES | CN1C2=C(C=C1C(=O)O)SC=C2 | PubChemLite, Sigma-Aldrich [3] [2] |
| InChI | InChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11) | PubChemLite, computational [3] |
The structural framework of 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid allows for several isomeric forms and closely related structural variants that share similar molecular formulas or core heterocyclic systems [14] [15] [11]. The most fundamental structural variant is the parent compound 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 39793-31-2), which lacks the methyl substituent and possesses the molecular formula C7H5NO2S [11]. This parent structure demonstrates the core thieno[3,2-b]pyrrole system without additional alkyl substitution [11].
Alternative ring fusion patterns represent another category of structural variants, particularly thieno[2,3-b]pyrrole derivatives where the fusion occurs at different positions on the heterocyclic rings [14] [16]. These regioisomers maintain the same types of heteroatoms but exhibit different electronic and chemical properties due to altered conjugation patterns and molecular geometries [16]. Research has demonstrated that thieno[2,3-b]pyrrole systems can be synthesized using modular approaches, highlighting the structural diversity possible within this chemical family [16].
Functional group variants include ester derivatives such as methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, which possesses the molecular formula C9H9NO2S [19]. This methyl ester represents a direct derivative where the carboxylic acid group has been converted to its corresponding methyl ester [19].
Heteroatom substitution variants include compounds such as 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, where the sulfur atom in the thiophene ring is replaced by oxygen to create a furan ring system [20]. This variant maintains the same overall structural framework but exhibits different electronic properties due to the heteroatom substitution [20].
| Compound Type | Structure/CAS | Molecular Formula | Relationship |
|---|---|---|---|
| Target Compound | 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (841222-62-6) | C8H7NO2S | Primary compound of interest [5] [2] |
| Base Structure | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (39793-31-2) | C7H5NO2S | Lacks methyl substituent [11] |
| Alternative Ring Fusion | thieno[2,3-b]pyrrole derivatives | Various C8H7NO2S isomers | Different ring fusion pattern [14] [16] |
| Ester Derivative | methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | C9H9NO2S | Methyl ester of target compound [19] |
| Related Compound | 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | C8H7NO3 | Oxygen replaces sulfur in ring [20] |